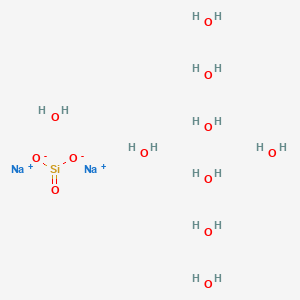

Sodium metasilicate nonahydrate

Description

Propriétés

Numéro CAS |

13517-24-3 |

|---|---|

Formule moléculaire |

H4NaO4Si |

Poids moléculaire |

119.10 g/mol |

Nom IUPAC |

disodium;dioxido(oxo)silane;nonahydrate |

InChI |

InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |

Clé InChI |

SUWIQJWJARCUAS-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |

SMILES canonique |

O.O[Si](=O)O.[Na] |

Autres numéros CAS |

13517-24-3 |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

monosodium metasilicate sodium metasilicate sodium metasilicate nonahydrate |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sodium Metasilicate Nonahydrate for Research and Pharmaceutical Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a hydrated salt of silicic acid with a growing range of applications across various scientific disciplines. Its utility extends from a precursor in the synthesis of advanced materials to a component in formulations for specialized industrial processes. For researchers and professionals in drug development, understanding the synthesis and detailed characterization of this compound is crucial for its potential application in areas such as drug delivery systems and biomaterials. This technical guide provides a comprehensive overview of the synthesis of sodium metasilicate nonahydrate, detailed experimental protocols for its characterization, and a summary of its key physicochemical properties.

Introduction

Sodium metasilicate exists in various hydrated forms, with the nonahydrate being of particular interest due to its high water content and specific crystalline structure. It is a white, crystalline, and hygroscopic solid that is soluble in water, forming an alkaline solution.[1] The fundamental structure of the metasilicate anion in the anhydrous solid is polymeric, consisting of corner-shared {SiO₄} tetrahedra.[1] However, in the hydrated forms, such as the nonahydrate, it contains discrete, approximately tetrahedral anions of SiO₂(OH)₂²⁻ with associated water of hydration.[1] This guide will focus on the synthesis from common silica (B1680970) sources and the analytical techniques employed for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a silica source with sodium hydroxide (B78521). Two common approaches are the hydrothermal method and a method utilizing waste glass, which offers a more sustainable route.

Hydrothermal Synthesis from Silica Gel

The hydrothermal method provides a controlled environment for the crystallization of this compound.

Reaction: SiO₂ + 2NaOH + 8H₂O → Na₂SiO₃·9H₂O

Experimental Protocol:

-

Reactant Preparation: A specific molar ratio of high-purity silica gel (SiO₂) and a concentrated sodium hydroxide (NaOH) solution are prepared.

-

Mixing: The silica gel is gradually added to the NaOH solution in a Teflon-lined stainless-steel autoclave under vigorous stirring to form a homogeneous slurry.

-

Hydrothermal Reaction: The autoclave is sealed and heated to a temperature range of 150-200°C for a duration of 4-12 hours.[2] The autogenous pressure generated within the vessel facilitates the dissolution of silica and subsequent reaction.

-

Cooling and Crystallization: After the reaction period, the autoclave is allowed to cool down slowly to room temperature. This slow cooling promotes the formation of well-defined crystals of this compound.

-

Product Recovery: The crystalline product is collected by filtration, washed with a small amount of cold deionized water to remove any unreacted NaOH, and then with ethanol (B145695) to facilitate drying.

-

Drying: The final product is dried at a low temperature (25-30°C) to prevent the loss of hydration water.[3]

Synthesis from Waste Glass

A patented, environmentally friendly method utilizes waste glass as the silica source.[3]

Experimental Protocol:

-

Preparation of Glass Powder: Waste glass is thoroughly cleaned, dried, and ground into a fine powder (e.g., >200 mesh).[3]

-

Reaction Mixture: The glass powder is mixed with a 15-30% NaOH solution in a mass ratio of approximately 1:4 to 1:7 (glass powder to NaOH solution).[3]

-

Reaction: The mixture is heated to 90-100°C and stirred continuously for 50-150 minutes.[3]

-

Seeding and Crystallization: The reaction product is cooled to 50-60°C. A small amount of this compound (0.5-1% of the total mass) is added as seed crystals while stirring.[3] The mixture is then allowed to cool naturally to room temperature and crystallize over 18-68 hours.[3]

-

Drying: The crystallized product is dried at 25-30°C for 200-300 minutes.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | Na₂SiO₃·9H₂O | [1] |

| Molecular Weight | 284.20 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 40-48 °C | |

| Solubility in Water | Soluble | [1] |

| pH of Solution | Alkaline |

Characterization Techniques

Comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase and determine the crystal structure.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely ground powder sample is placed onto a zero-background sample holder and gently pressed to create a flat, smooth surface.

-

Data Acquisition: The sample is analyzed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Instrument Settings:

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan Range (2θ): 10-80°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

-

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the identity of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is employed to identify the functional groups present in the molecule, particularly the vibrations of Si-O bonds and the water of hydration.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the dried this compound sample is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

The mixture is thoroughly ground in an agate mortar to achieve a homogeneous fine powder.

-

The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment or a pure KBr pellet is collected.

-

The sample pellet is placed in the spectrometer's sample holder.

-

-

Instrument Settings:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis: The resulting infrared spectrum is analyzed to identify characteristic absorption bands corresponding to O-H stretching and bending (from water), and Si-O and Si-O-Si stretching and bending vibrations.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA/DSC analysis is used to study the thermal decomposition and phase transitions of the hydrated salt, specifically to quantify the water of hydration.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Data Acquisition: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

Instrument Settings:

-

Temperature Range: Ambient to 500°C

-

Heating Rate: 10°C/min

-

Purge Gas Flow Rate: 50 mL/min

-

-

Data Analysis:

-

TGA: The mass loss as a function of temperature is recorded. The distinct steps in the TGA curve correspond to the loss of water molecules, allowing for the calculation of the number of water molecules of hydration.

-

DSC: The heat flow into or out of the sample is measured. Endothermic peaks correspond to dehydration and melting events, while exothermic peaks indicate crystallization or decomposition.

-

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the surface morphology and particle size of the synthesized crystals.

Experimental Protocol:

-

Sample Preparation:

-

A small amount of the powder sample is mounted on an aluminum stub using double-sided conductive carbon tape.

-

Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.[4]

-

For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface to prevent charging under the electron beam.

-

-

Imaging:

-

The prepared stub is placed in the SEM chamber.

-

The sample is imaged at various magnifications using an appropriate accelerating voltage (e.g., 5-15 kV) to visualize the crystal morphology.

-

Relevance to Drug Development and Biological Systems

Soluble silicates, such as sodium metasilicate, are precursors to silicic acid in aqueous environments. Silicic acid and silica nanoparticles have been shown to interact with biological systems, presenting potential opportunities and considerations for drug development.

Signaling Pathways Influenced by Silicon

Recent research has indicated that silicon can modulate various signaling pathways in both plant and animal cells. In plants, silicon is involved in mitigating stress responses by influencing phytohormone signaling, such as the jasmonic acid and ethylene (B1197577) pathways.[5][6] In mammalian systems, silica nanoparticles have been observed to upregulate the TNF and MAPK signaling pathways.[7] Furthermore, silicate (B1173343) ions have been shown to play a role in bone metabolism by stimulating osteoblasts and inhibiting osteoclasts.[8]

Caption: Influence of Silicon on Biological Signaling Pathways.

Applications in Drug Delivery

Mesoporous silica-based materials, which can be synthesized from silicate precursors, are being extensively investigated as drug delivery vehicles.[9] Their high surface area, tunable pore size, and biocompatibility make them suitable for loading and releasing a variety of therapeutic agents.[9] The ability to control the release kinetics of drugs from these silicate matrices offers potential for developing modified-release drug delivery systems.[9]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols for hydrothermal synthesis and characterization using XRD, FTIR, TGA/DSC, and SEM offer a robust framework for researchers. The emerging understanding of the biological interactions of soluble silicates highlights the importance of this compound in fields beyond traditional industrial applications, including potential roles in drug development and biomaterials science. Further research into the biological effects and formulation of silicate-based materials will continue to expand their utility in the pharmaceutical and life sciences sectors.

References

- 1. Sodium metasilicate - Wikipedia [en.wikipedia.org]

- 2. iiste.org [iiste.org]

- 3. CN101837985A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. nanoscience.com [nanoscience.com]

- 5. Frontiers | Multidimensional Role of Silicon to Activate Resilient Plant Growth and to Mitigate Abiotic Stress [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug delivery devices based on mesoporous silicate - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Sodium Metasilicate Nonahydrate: A Technical Review of a Seemingly Undetermined Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a hydrated salt of silicic acid with significant industrial applications, including in the manufacturing of detergents, adhesives, and cements. Despite its widespread use and commercial availability, a comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure. This technical guide provides a thorough overview of the current state of knowledge regarding sodium metasilicate nonahydrate, focusing on its known physicochemical properties and the apparent lack of a complete single-crystal X-ray diffraction analysis. This document also presents comparative data with its well-characterized anhydrous counterpart and outlines the standard experimental protocols that would be employed for such a structural determination. The absence of a definitive crystal structure for Na₂SiO₃·9H₂O represents a significant gap in the material science of silicates, suggesting potential challenges in obtaining single crystals suitable for analysis.

Introduction

Sodium metasilicate exists in various hydration states, including anhydrous (Na₂SiO₃), pentahydrate (Na₂SiO₃·5H₂O), and nonahydrate (Na₂SiO₃·9H₂O). While the crystal structure of anhydrous sodium metasilicate is well-documented, a definitive, publicly available crystal structure for the nonahydrate form remains elusive. This guide summarizes the available data for this compound and contrasts it with the known structural information of the anhydrous form.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[1][2] It is known to be hygroscopic and is commercially available.[3][4] Key properties are summarized in Table 1.

| Property | This compound (Na₂SiO₃·9H₂O) | Anhydrous Sodium Metasilicate (Na₂SiO₃) |

| Molecular Formula | Na₂SiO₃·9H₂O | Na₂SiO₃ |

| Molecular Weight | 284.20 g/mol [4] | 122.06 g/mol [1] |

| CAS Number | 13517-24-3[1] | 6834-92-0[1] |

| Appearance | White crystalline powder[2] | White crystals[1] |

| Solubility in Water | Soluble[2] | 22.2 g/100 mL at 25 °C[1] |

Table 1: Comparison of Physicochemical Properties

Crystal Structure Analysis: An Apparent Knowledge Gap

Extensive searches of prominent crystallographic databases, including the Crystallography Open Database and the Inorganic Crystal Structure Database (ICSD), as well as comprehensive reviews of chemical literature, did not yield a complete set of crystallographic data (unit cell parameters, space group, and atomic coordinates) for this compound. In contrast, the anhydrous form, Na₂SiO₃, has been thoroughly characterized.

Anhydrous Sodium Metasilicate (Na₂SiO₃) - A Case for Comparison

The crystal structure of anhydrous sodium metasilicate has been determined and is well-documented in the Materials Project database (mp-4533).[5] It crystallizes in the orthorhombic crystal system with the space group Cmc2₁[5]. The unit cell parameters are a = 6.06 Å, b = 10.49 Å, and c = 4.78 Å[5]. The structure consists of chains of corner-sharing {SiO₄} tetrahedra.

| Parameter | Anhydrous Sodium Metasilicate (Na₂SiO₃)[5] |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| Unit Cell Dimensions | a = 6.06 Å, b = 10.49 Å, c = 4.78 Å, α = β = γ = 90° |

| Volume | 303.96 ų |

Table 2: Crystallographic Data for Anhydrous Sodium Metasilicate

This compound (Na₂SiO₃·9H₂O) - The Unresolved Structure

While X-ray Diffraction (XRD) is mentioned in the literature for phase identification of Na₂SiO₃·9H₂O in solubility studies, a full single-crystal structure determination appears to be unpublished.[6] The lack of a published structure could be attributed to several factors, including:

-

Difficulty in growing high-quality single crystals: Hydrated salts can be challenging to crystallize, as they may effloresce (lose water of hydration) or deliquesce (absorb moisture from the air and dissolve).

-

Instability of the crystals: The crystals may not be stable under the conditions required for X-ray diffraction analysis.

-

Complex crystal structure: The large number of water molecules in the unit cell could lead to a complex and difficult-to-solve crystal structure.

Experimental Protocols for Crystal Structure Determination

Should suitable single crystals of this compound be obtained, the following standard experimental protocols would be applied for its structure determination.

Crystal Synthesis

A common method for growing crystals of hydrated salts is through slow evaporation of a saturated aqueous solution at a constant temperature.

Protocol:

-

Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature.

-

Filter the solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent.

-

Monitor the solution for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

Protocol:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other structural parameters.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

While this compound is a well-known chemical compound, a definitive crystal structure analysis is conspicuously absent from the scientific literature and crystallographic databases. This technical guide has summarized the known properties of this compound and highlighted this significant knowledge gap. The detailed structural information of the anhydrous form provides a valuable point of comparison. The lack of a determined structure for the nonahydrate suggests that the synthesis of high-quality single crystals suitable for X-ray diffraction analysis may be challenging. Further research is warranted to elucidate the precise atomic arrangement of this compound, which would provide a more complete understanding of its properties and behavior.

References

In-Depth Technical Guide: The Thermal Decomposition Pathway of Sodium Metasilicate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O). The following sections detail the multi-stage dehydration process, present quantitative data from thermal analysis, outline experimental protocols for characterization, and provide visual representations of the decomposition pathway and experimental workflow.

Introduction

Sodium metasilicate nonahydrate is a crystalline solid with a wide range of industrial applications, including as a component in detergents, adhesives, and cements. Its thermal stability and decomposition behavior are critical parameters for its use in processes involving elevated temperatures. The thermal decomposition of this hydrate (B1144303) primarily involves a multi-step dehydration process, where the nine water molecules are sequentially removed, ultimately yielding anhydrous sodium metasilicate. Understanding this pathway is essential for controlling material properties and optimizing industrial processes.

Thermal Decomposition Pathway

The thermal decomposition of this compound is characterized by a series of endothermic events corresponding to the loss of its nine water molecules of hydration. The process generally occurs in overlapping stages within a temperature range of approximately 50°C to 400°C. While the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere, a general pathway can be described.

The decomposition proceeds through the formation of lower hydrates as intermediates before the formation of the anhydrous form. The initial stages involve the loss of the more weakly bound water molecules, followed by the removal of those more tightly integrated into the crystal structure. A significant portion of the water is lost in the temperature range of 150-300°C, with a notable event occurring around 170-175°C, which has been associated with the loss of two water molecules.[1][2]

Below is a table summarizing the expected mass loss at each stage of the dehydration process.

Quantitative Decomposition Data

The following table outlines the theoretical and observed quantitative data for the stepwise thermal decomposition of this compound. The theoretical mass loss is calculated based on the molar masses of water and this compound. The observed temperature ranges are compiled from available thermal analysis data.

| Decomposition Step | Intermediate Product | Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Theoretical Mass Loss (%) |

| Na₂SiO₃·9H₂O → Na₂SiO₃·7H₂O + 2H₂O | Sodium Metasilicate Heptahydrate | ~ 50 - 180 | 12.68 | 12.68 |

| Na₂SiO₃·7H₂O → Na₂SiO₃·xH₂O + (7-x)H₂O | Lower Hydrates | ~ 180 - 300 | Variable | - |

| Na₂SiO₃·xH₂O → Na₂SiO₃ + xH₂O | Anhydrous Sodium Metasilicate | ~ 300 - 400 | Variable | 57.02 |

Note: The decomposition often occurs in overlapping steps, making the isolation of distinct lower hydrates and precise temperature ranges for each individual water molecule loss challenging. The range of 150-300°C represents the most significant region of water loss.

Experimental Protocols

The characterization of the thermal decomposition of this compound is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, providing quantitative information about the dehydration steps.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate of 10 °C/min is typically employed.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to approximately 500 °C.

-

Atmosphere: Use an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent side reactions.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the dehydration events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying the endothermic and exothermic events associated with the decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials.

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan. Seal the pan, and if volatile products are expected, use a pinholed lid to allow for their escape.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate of 10 °C/min is common.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition step (e.g., 500 °C).

-

Atmosphere: Use an inert atmosphere, such as dry nitrogen, with a constant flow rate.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the energy required for the dehydration steps. The peak temperatures and integrated peak areas provide information about the transition temperatures and enthalpy changes, respectively.

Visualizing the Decomposition and Workflow

Thermal Decomposition Pathway Diagram

The following diagram illustrates the sequential loss of water molecules during the thermal decomposition of this compound.

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow Diagram

This diagram outlines the typical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for TGA/DSC analysis.

References

An In-depth Technical Guide to the Solubility and Dissolution Kinetics of Sodium Metasilicate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dissolution kinetics of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O). This information is critical for researchers and professionals involved in various fields, including materials science, chemical engineering, and pharmaceutical development, where the controlled dissolution of this compound is essential.

Introduction to Sodium Metasilicate Nonahydrate

This compound is a crystalline solid that is a hydrated form of sodium metasilicate. It is known for its high solubility in water, forming alkaline solutions. This property makes it a versatile compound in numerous industrial applications, such as in detergents, as a binder in ceramics, and in the formulation of cements. Understanding its solubility and the rate at which it dissolves is paramount for optimizing its use and developing new applications.

Solubility of this compound

The solubility of this compound in water is significantly influenced by temperature. As the temperature of the solvent increases, the amount of this compound that can be dissolved also increases.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in water at various temperatures, expressed in grams of solute per 100 grams of water.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 20 | 27.5[1] |

| 35 | 44.5[1] |

| 45 | 62.8[1] |

| 55 | 80.9[1] |

| 60 | 84.0[1] |

| 70 | 91.2[1] |

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: As demonstrated in the table above, solubility is directly proportional to temperature.

-

Presence of Other Solutes: The presence of other salts can either increase or decrease the solubility of this compound. For instance, the addition of sodium hydroxide (B78521) (NaOH) has been shown to decrease its solubility due to the common ion effect[2].

Experimental Protocol for Determining Solubility

A common and reliable method for determining the solubility of highly soluble salts like this compound is the dynamic method . This method involves the gradual addition of the solute to a solvent at a constant temperature until saturation is reached.

Methodology

-

Apparatus Setup: A jacketed glass vessel equipped with a magnetic stirrer and a temperature probe is used. The vessel is connected to a circulating water bath to maintain a constant temperature.

-

Solvent Preparation: A known mass of deionized water is placed in the vessel and allowed to reach the desired temperature while being stirred.

-

Solute Addition: A pre-weighed amount of this compound is gradually added to the water.

-

Equilibrium Attainment: The solution is stirred continuously to ensure thorough mixing and to facilitate the dissolution process. The solution is visually monitored for the presence of undissolved solid.

-

Saturation Point Determination: The point at which a small amount of the added solid no longer dissolves, even after prolonged stirring, is considered the saturation point.

-

Solubility Calculation: The total mass of the dissolved this compound is recorded, and the solubility is calculated in grams per 100 grams of water.

-

Data Collection at Different Temperatures: The procedure is repeated at various temperatures to generate a solubility curve.

Dissolution Kinetics of this compound

The dissolution kinetics describe the rate at which this compound dissolves in a solvent. This process is governed by several factors and can be described by various kinetic models.

Dissolution Mechanism

The dissolution of solid sodium silicate (B1173343) in water is a complex physicochemical process that can be conceptualized in three main stages:

-

Surface Hydration: When the solid comes into contact with water, a hydrate (B1144303) layer forms on the surface.

-

Ion Exchange: Sodium ions (Na⁺) on the surface exchange with hydrogen ions (H⁺) from the water, leading to an increase in the local pH.

-

Silicate Anion Release: The silicate network on the surface is hydrolyzed, releasing silicate anions into the solution.

Factors Influencing Dissolution Kinetics

The rate of dissolution is influenced by several key factors:

-

Temperature: Higher temperatures increase the kinetic energy of both the solvent and solute molecules, leading to a faster dissolution rate. This relationship is often described by the Arrhenius equation[3].

-

Particle Size: Smaller particles have a larger surface area-to-volume ratio, which increases the contact area with the solvent and thus accelerates the dissolution rate[4].

-

Agitation: Stirring or agitation of the solvent enhances the transport of the dissolved solute from the solid-liquid interface into the bulk solution, preventing the solution at the interface from becoming saturated and thereby maintaining a higher concentration gradient for dissolution[4][5].

-

pH of the Medium: The dissolution of silicates is known to be pH-dependent.

Kinetic Models of Dissolution

Several mathematical models can be used to describe the dissolution kinetics of solids. Two of the most common are:

-

Noyes-Whitney Equation: This model describes the dissolution rate as being proportional to the difference between the concentration of the solute in the bulk solution and its saturation concentration. It emphasizes the role of the diffusion layer at the solid-liquid interface[6][7][8].

-

Hixson-Crowell Cube Root Law: This model relates the rate of dissolution to the cube root of the weight of the particles, which is particularly useful when the particle size and surface area change significantly during dissolution[9][10][11].

Experimental Protocol for Determining Dissolution Kinetics

The dissolution rate can be determined by monitoring the concentration of the dissolved solute over time.

-

Apparatus Setup: A dissolution apparatus, such as a USP Apparatus 2 (paddle apparatus), is used. The vessel is filled with a known volume of deionized water and maintained at a constant temperature.

-

Sample Introduction: A precisely weighed amount of this compound powder of a known particle size distribution is introduced into the dissolution medium.

-

Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn.

-

Concentration Analysis: The concentration of silicate in each sample is determined using an appropriate analytical method, such as photometry or inductively coupled plasma-optical emission spectrometry (ICP-OES)[12][13][14][15][16].

-

Data Analysis: The concentration of the dissolved solute is plotted against time to obtain a dissolution profile. This profile can then be fitted to various kinetic models to determine the dissolution rate constant.

References

- 1. This compound | 13517-24-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Factors That Affect the Rate of Dissolving — Overview - Expii [expii.com]

- 5. Factors Affecting Dissolution Rates - Umety [app.umety.com]

- 6. hello-pharma.com [hello-pharma.com]

- 7. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 8. in-adme.com [in-adme.com]

- 9. Hixson-Crowell cube root law: Significance and symbolism [wisdomlib.org]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. 급속광도측정검사를 이용한 공정 및 보일러수 내 Silicate의 초고감도 측정 [sigmaaldrich.com]

- 13. file.yizimg.com [file.yizimg.com]

- 14. nemi.gov [nemi.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. store.astm.org [store.astm.org]

Hygroscopic Properties of Sodium Metasilicate Nonahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Water in Crystalline Hydrates

Crystalline hydrates are ionic compounds that incorporate a specific number of water molecules into their crystal lattice.[1] The interaction of these materials with atmospheric moisture is a critical factor influencing their physical and chemical stability, which is of paramount importance in industries ranging from pharmaceuticals to construction materials. Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a key property of many crystalline hydrates.[2] This can lead to various phenomena, including deliquescence, where a solid dissolves in the absorbed water to form a solution.[1]

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a crystalline hydrate (B1144303) known for its strong alkalinity and use in detergents, ceramics, and as a corrosion inhibitor.[3][4] Its hygroscopic and deliquescent nature is frequently noted in safety data sheets and product information.[5] However, a thorough review of publicly available scientific literature reveals a significant gap in specific quantitative data regarding its hygroscopic properties. This guide, therefore, serves a dual purpose: to summarize the known physicochemical properties of sodium metasilicate nonahydrate and to provide detailed experimental protocols for researchers to quantitatively characterize its hygroscopic behavior. Understanding these properties is essential for optimizing formulation, processing, packaging, and storage conditions to ensure product quality and stability.[6]

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Na₂SiO₃·9H₂O | [4] |

| Molecular Weight | 284.20 g/mol | [7] |

| Appearance | White crystalline or granular powder | [4] |

| Melting Point | Approximately 72°C (decomposes) | [4] |

| Solubility | Highly soluble in water | [3][8] |

| pH (1% solution) | Strongly alkaline | [4] |

| Hygroscopic Nature | Hygroscopic and deliquescent | [5] |

Qualitative Hygroscopic Behavior and Implications

This compound is consistently described as a hygroscopic and deliquescent solid.[5] This means that when exposed to a sufficiently humid environment, it will absorb water vapor. The critical relative humidity (CRH) is the threshold at which a salt will begin to absorb moisture from the atmosphere.[9] If the ambient relative humidity surpasses the CRH of this compound, it will continue to absorb water until it dissolves into a saturated solution.[9]

The nine molecules of water in its crystal structure, known as water of hydration, contribute to its stability under specific conditions.[1] However, changes in temperature and humidity can lead to phase transitions. For instance, heating the material can cause the release of its crystal water, a process known as dehydration.[10] One source suggests that the crystal water is released at temperatures between 30-40°C, which can lead to autolysis and compaction during storage.[10] The interplay between atmospheric moisture and the hydrate's stability is a critical area for experimental investigation.

The hygroscopic nature of this compound has significant practical implications:

-

Handling and Storage: It must be stored in tightly sealed containers in a cool, dry place to prevent moisture absorption, which can lead to caking, liquefaction, and loss of efficacy.[11]

-

Product Formulation: In formulated products like detergents or ceramics, its interaction with water can affect the stability, flowability, and performance of the final product.

-

Chemical Reactivity: The presence of absorbed water can accelerate chemical reactions with other components in a mixture.

Experimental Protocols for Determining Hygroscopic Properties

Given the lack of specific quantitative data for this compound, this section provides detailed, generalized experimental protocols that can be employed by researchers to determine its hygroscopic properties.

Gravimetric Analysis using Saturated Salt Solutions

This method provides a straightforward way to determine the equilibrium moisture content of a sample at various constant relative humidities.[2]

4.1.1 Principle

A pre-weighed, dry sample is placed in a desiccator containing a saturated salt solution that maintains a specific relative humidity (RH) at a constant temperature. The sample's weight change is monitored over time until it reaches equilibrium. This process is repeated with different saturated salt solutions to construct a moisture sorption isotherm.

4.1.2 Materials and Equipment

-

Analytical balance (readability to at least 0.1 mg)

-

Drying oven

-

Desiccators

-

Weighing bottles with lids

-

A series of inorganic salts to create saturated solutions (see Table 2)

-

Distilled water

-

Spatula

-

Thermometer/hygrometer for ambient monitoring

Table 2: Saturated Salt Solutions for Humidity Control at 25°C

| Salt | Relative Humidity (%) |

| Lithium Chloride (LiCl) | 11.3 |

| Potassium Acetate (CH₃COOK) | 22.5 |

| Magnesium Chloride (MgCl₂) | 32.8 |

| Potassium Carbonate (K₂CO₃) | 43.2 |

| Magnesium Nitrate (Mg(NO₃)₂) | 52.9 |

| Sodium Bromide (NaBr) | 57.6 |

| Sodium Nitrite (NaNO₂) | 64.4 |

| Sodium Chloride (NaCl) | 75.3 |

| Ammonium Sulfate ((NH₄)₂SO₄) | 81.0 |

| Potassium Chloride (KCl) | 84.3 |

| Potassium Nitrate (KNO₃) | 93.6 |

| Potassium Sulfate (K₂SO₄) | 97.3 |

4.1.3 Experimental Procedure

-

Preparation of Saturated Salt Solutions: Prepare a slurry of each salt in distilled water in the bottom of separate desiccators. Ensure there is an excess of the solid salt to maintain saturation. Allow the desiccators to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours.

-

Sample Preparation: Dry the this compound sample to a constant weight in a drying oven at a temperature below its decomposition point (e.g., 30°C, as it starts losing water of hydration above this temperature).[10] Record the initial dry weight.

-

Sorption Measurement:

-

Place a known weight of the dried sample in a pre-weighed weighing bottle.

-

Place the open weighing bottle inside a desiccator with a specific saturated salt solution.

-

At regular intervals, remove the weighing bottle, quickly close the lid, and weigh it.

-

Return the open bottle to the desiccator.

-

Continue this process until the weight becomes constant (e.g., a change of less than 0.1 mg over 24 hours), indicating equilibrium has been reached.

-

-

Data Analysis:

-

Calculate the percentage of moisture absorbed at each RH using the formula: % Moisture Content = [(W_eq - W_dry) / W_dry] * 100 where W_eq is the equilibrium weight and W_dry is the initial dry weight.

-

Plot the equilibrium moisture content against the relative humidity to generate the moisture sorption isotherm.

-

Dynamic Vapor Sorption (DVS) Analysis

DVS is a high-resolution technique for measuring the kinetics and equilibrium of water vapor sorption by a sample.[12]

4.2.1 Principle

A sample is placed on a sensitive microbalance inside a temperature and humidity-controlled chamber. A carrier gas with a precisely controlled partial pressure of water vapor flows over the sample. The instrument continuously measures the change in sample mass as a function of time and relative humidity.[12]

4.2.2 Equipment

-

Dynamic Vapor Sorption (DVS) analyzer

4.2.3 Experimental Procedure

-

Sample Preparation: Place a small amount of the this compound sample (typically 5-20 mg) into the DVS sample pan.

-

Drying Stage: Start the experiment with a drying step. The sample is exposed to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable dry mass is achieved. This establishes the baseline dry weight.

-

Sorption/Desorption Cycle:

-

Program the DVS instrument to perform a sorption and desorption cycle. A typical cycle might involve increasing the RH in steps of 10% from 0% to 90% RH (sorption) and then decreasing it in the same steps back to 0% RH (desorption).

-

At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates (the rate of mass change, dm/dt , falls below a specified threshold, e.g., 0.002%/min).

-

-

Data Analysis:

-

The instrument's software will generate a plot of the change in mass versus time, showing the kinetics of water uptake and loss.

-

A moisture sorption-desorption isotherm is plotted, showing the equilibrium moisture content at each RH for both the increasing (sorption) and decreasing (desorption) humidity steps.

-

The presence of hysteresis (a difference between the sorption and desorption curves) can provide insights into the mechanism of water interaction and potential structural changes in the material.

-

Visualizations

The following diagrams illustrate the experimental workflows and conceptual processes described in this guide.

Caption: Workflow for Gravimetric Analysis.

Caption: Workflow for DVS Analysis.

Caption: Conceptual Hygroscopic Behavior.

Conclusion

This compound is a well-known hygroscopic and deliquescent material, a property that is critical to its handling, storage, and performance in various applications. While its qualitative behavior is documented, there is a notable absence of specific quantitative data in the public domain, such as moisture sorption isotherms and deliquescence points under varying temperatures. This technical guide has summarized the known physicochemical properties and provided detailed, generalized experimental protocols for gravimetric analysis and Dynamic Vapor Sorption (DVS) to enable researchers to generate this crucial data. The provided workflows and conceptual diagrams serve as a practical resource for designing and executing experiments to fully characterize the hygroscopic properties of this compound. Such empirical data is indispensable for the development of stable and effective products and for advancing the fundamental understanding of this important industrial chemical.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Moisture sorption characteristics of freeze dried whey–grape beverage mix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. petro-kavir.com [petro-kavir.com]

- 4. This compound 500g | Knowledge Research [why.gr]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]

- 7. Sodium silicate nonahydrate | H18Na2O12Si | CID 61639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 偏硅酸钠 九水合物 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 10. pandamaterial.com [pandamaterial.com]

- 11. Sodium Metasilicate Pentahydrate Nonahydrate Manufacturers, with SDS [mubychem.com]

- 12. mt.com [mt.com]

An In-Depth Technical Guide to the Spectroscopic Analysis (FTIR, Raman) of Sodium Metasilicate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O). This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of silicate (B1173343) materials.

Introduction to Vibrational Spectroscopy of Sodium Metasilicate Nonahydrate

This compound is a crystalline solid composed of a silicate backbone with associated sodium ions and water molecules of hydration. Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure of this compound. These techniques probe the vibrational modes of molecules, providing a unique spectral "fingerprint" that can be used for identification, quality control, and the study of intermolecular interactions.

-

FTIR Spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations such as stretching and bending. It is particularly sensitive to polar bonds, making it an excellent technique for identifying functional groups like O-H (from water and silanols) and Si-O.

-

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the sample. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FTIR.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline generalized methodologies for the FTIR and Raman analysis of solid this compound.

The Potassium Bromide (KBr) pellet method is a common technique for the analysis of solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

Procedure:

-

Sample Preparation:

-

Thoroughly clean the agate mortar and pestle.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

-

Grind the KBr in the mortar to a fine powder.

-

Add the sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of a pure KBr pellet.

-

Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Materials and Equipment:

-

Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample visualization and laser focusing

-

Sample holder (e.g., microscope slide)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound sample on a clean microscope slide.

-

-

Data Acquisition:

-

Position the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample. Note: Start with low laser power to avoid sample degradation or dehydration.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-4000 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

Data Presentation: Spectroscopic Data of Sodium Metasilicate

The following tables summarize the available quantitative data for the FTIR and Raman analysis of sodium metasilicate. It is important to note that much of the detailed published data pertains to the pentahydrate form.

Table 1: FTIR Peak Assignments for Sodium Metasilicate Hydrates

| Wavenumber (cm⁻¹) | Assignment | Hydration State | Reference |

| ~3400 (broad) | O-H stretching of water | General Hydrate | [1] |

| 2885 | O-H stretching of water | Pentahydrate | [2] |

| ~1630 | H-O-H bending of water | General Hydrate | [1] |

| 1142 | Water molecule vibrations | Pentahydrate | [2] |

| 1045 | Si-O stretching | Not Specified | [3] |

| 964.5 | Si-OH stretching | Pentahydrate | [2] |

| 822.8 | Si-O-Si symmetric stretching | Pentahydrate | [2] |

| 677.6 | Si-O-Si asymmetric stretching | Pentahydrate | [2] |

Table 2: Raman Peak Assignments for Sodium Metasilicate

| Wavenumber (cm⁻¹) | Assignment | Form | Reference |

| 1052, 1096, 1125 | Si-O stretching | Crystalline Sodium Silicate (Analcime) | [4] |

| 785 | Si-O bending | Crystalline Na₂SiO₃ | [5] |

| 484 | O-Si-O bending | Crystalline Sodium Silicate (Analcime) | [4] |

Visualization of Experimental and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the spectroscopic analysis of this compound.

Caption: Experimental workflows for FTIR and Raman analysis.

Caption: Logical workflow for spectral data analysis.

Interpretation of Spectroscopic Data

The interpretation of FTIR and Raman spectra of this compound involves the assignment of observed vibrational bands to specific molecular motions.

-

Water of Hydration: The presence of nine water molecules in the crystal lattice gives rise to strong and broad absorption bands in the FTIR spectrum in the region of 3600-3000 cm⁻¹ (O-H stretching) and around 1630 cm⁻¹ (H-O-H bending). The complexity and broadness of these bands can provide insights into the different hydrogen-bonding environments of the water molecules. In the Raman spectrum, water vibrations are typically weaker.

-

Silicate Anion: The fundamental unit of the silicate structure is the [SiO₄] tetrahedron. In sodium metasilicate, these tetrahedra are linked to form chains.

-

Si-O Stretching Vibrations: These are observed in the 1100-800 cm⁻¹ region in both FTIR and Raman spectra. The exact positions of these bands are sensitive to the degree of polymerization of the silicate chains and the coordination with sodium ions.

-

Si-O-Si Bending and Deformation Modes: These vibrations typically occur at lower wavenumbers, generally below 800 cm⁻¹.

-

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the structural characterization of this compound. While this guide provides a foundational understanding of the methodologies and data interpretation, it is important to acknowledge that detailed and comprehensive spectral data specifically for the nonahydrate form are not extensively available in the public domain. Much of the existing literature focuses on other hydration states or on amorphous sodium silicate solutions and glasses. Therefore, further dedicated research is required to establish a complete and definitive vibrational spectroscopic profile of this compound. Researchers are encouraged to use the protocols and data presented herein as a starting point for their investigations, with the understanding that optimization and further validation may be necessary.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Metasilicate (B1246114) Nonahydrate (Na₂SiO₃·9H₂O)

Abstract

Sodium Metasilicate Nonahydrate (Na₂SiO₃·9H₂O) is a hydrated salt of silicic acid, presenting as a white, crystalline, and efflorescent solid.[1] It is a compound of significant interest across various industrial and scientific domains, including detergents, ceramics, and passive fire protection, owing to its high alkalinity, buffering capacity, and binding properties.[2][3][4] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visual representations of its chemical behavior and analysis workflows.

Physical Properties

This compound is a crystalline solid that is readily soluble in water.[5] Key physical constants have been collated from various sources and are summarized below. It is noteworthy that some discrepancies exist in the literature, particularly concerning density and melting point, which may be attributable to different measurement conditions or sample purities.

Quantitative Physical Data

The fundamental physical characteristics of Na₂SiO₃·9H₂O are presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | Na₂SiO₃·9H₂O | [2][6] |

| Molecular Weight | 284.20 g/mol | [1][6] |

| Appearance | White, crystalline powder or granules; efflorescent solid. | [1][3][7] |

| Melting Point | 72.2 °C (decomposes by losing water of hydration) | [6][8] |

| Note: Some sources report 40-48 °C, likely the temperature at which it dissolves in its water of hydration. | [9] | |

| Density | 2.61 g/cm³ | [2][6][8] |

| Note: A value of 1.75 g/cm³ is also reported. | [7] | |

| Crystal Water | ~54% - 58% | [2][3] |

Solubility Data

The solubility of Na₂SiO₃·9H₂O in water is high and increases significantly with temperature. It is soluble in dilute alkali but insoluble in alcohol and acids.[3][10]

| Temperature (°C) | Solubility (g / 100 g H₂O) | Source(s) |

| 20 | 38 | [3] |

| 20 | 27.5 (parts per 100 parts solution) | [4][8] |

| 35 | 44.5 (parts per 100 parts solution) | [4][8] |

| 45 | 62.8 (parts per 100 parts solution) | [4][8] |

| 55 | 80.9 (parts per 100 parts solution) | [4][8] |

| 60 | 84.0 (parts per 100 parts solution) | [4][8] |

| 70 | 91.2 (parts per 100 parts solution) | [4][8] |

Chemical Properties and Reactions

The chemical behavior of this compound is dominated by the hydrolysis of the metasilicate anion in aqueous solutions, which results in high alkalinity.

Quantitative Chemical Data

| Property | Value | Source(s) |

| pH (1% aqueous solution) | 11.5 - 13.0 | [2][7] |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, well-ventilated).[2][11] Releases crystal water at 30-40°C.[3] | [3][11] |

| CAS Number | 13517-24-3 | [1][6] |

Hydrolysis and Alkalinity

When dissolved in water, Na₂SiO₃·9H₂O dissociates into sodium cations (Na⁺) and metasilicate anions (SiO₃²⁻). The metasilicate anion is the conjugate base of a weak acid and undergoes hydrolysis, consuming protons from water and releasing hydroxide (B78521) ions (OH⁻), which accounts for the solution's strong alkalinity.[12] The nonahydrate is more accurately formulated as Na₂SiO₂(OH)₂·8H₂O, containing the discrete tetrahedral anion SiO₂(OH)₂²⁻.[13][14]

The hydrolysis reaction can be represented as: SiO₂(OH)₂²⁻(aq) + 2H₂O(l) ⇌ Si(OH)₄(aq) + 2OH⁻(aq)

This equilibrium gives the solution a high pH and significant buffering capacity, making it effective in neutralizing acidic compounds and saponifying fats and oils in detergent applications.[3][9]

Reaction with Acids

Sodium metasilicate reacts with acids to form silica (B1680970) gel.[14] This reaction is a neutralization process where the strong base (silicate solution) reacts with an acid, causing the silicic acid monomers to polymerize into a three-dimensional gel network.

Na₂SiO₃(aq) + 2HCl(aq) + nH₂O → SiO₂·(n+1)H₂O(s) [silica gel] + 2NaCl(aq)

Thermal Decomposition

Na₂SiO₃·9H₂O is not thermally stable. Upon gentle heating, it begins to lose its water of hydration. At 30-40°C, it starts to release crystal water, which can lead to autolysis and compaction during storage.[3] More significant decomposition and dehydration occur at higher temperatures, typically in the range of 150-300°C.[15]

Experimental Protocols

The determination of the physicochemical properties of Na₂SiO₃·9H₂O requires standardized laboratory procedures.

Determination of Solubility (Dynamic Method)

This method involves monitoring the dissolution of the solute in a solvent at a constant temperature until equilibrium is reached.[16]

Methodology:

-

Apparatus Setup: A known mass of deionized water is placed into a jacketed quartz vessel equipped with a magnetic stirrer and a temperature controller.

-

Temperature Equilibration: The solvent is brought to the desired experimental temperature (e.g., 288.15 K) and allowed to stabilize.

-

Solute Addition: Small, known quantities of Na₂SiO₃·9H₂O are incrementally added to the stirred solvent.

-

Equilibrium Monitoring: After each addition, the solution is monitored for clarity. The point at which a slight, persistent turbidity is observed indicates that saturation has been reached.

-

Sample Analysis: An aliquot of the saturated solution is carefully withdrawn, weighed, and its composition is determined through appropriate analytical techniques (e.g., acidimetric titration to determine alkalinity, which can be correlated to the silicate (B1173343) concentration).

-

Replication: The experiment is replicated multiple times at each temperature to ensure accuracy and precision.[16]

Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Na₂SiO₃·9H₂O is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital instrument).

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to collapse and liquefy is recorded as the melting point. For a hydrated salt like this, the "melting" is often the dissolution of the salt in its own water of crystallization.

Determination of Density

Methodology (Volumetric Flask Method): [16]

-

Weigh Flask: An empty 25 mL volumetric flask is accurately weighed (W₁).

-

Prepare Saturated Solution: A saturated solution of Na₂SiO₃·9H₂O is prepared at a specific temperature.

-

Fill and Weigh: The volumetric flask is filled to the calibration mark with the saturated solution and reweighed (W₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (W₂ - W₁) / V, where V is the volume of the flask (25 mL). The measurement must be conducted at the experimental temperature.

Determination of pH

Methodology:

-

Solution Preparation: A 1% (w/w) solution of Na₂SiO₃·9H₂O in deionized water is prepared.

-

Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 7, 10, and 12).

-

Measurement: The calibrated electrode is immersed in the 1% sample solution, and the pH reading is recorded once the value stabilizes.

Conclusion

This compound exhibits a distinct set of physical and chemical properties, primarily defined by its high water solubility and the pronounced alkalinity of its aqueous solutions. The quantitative data presented, while showing some variability in the literature, provides a solid foundation for its application in research and development. The experimental protocols outlined offer standardized approaches to verify these properties, ensuring reproducible and reliable characterization for scientific and industrial purposes.

References

- 1. Sodium silicate nonahydrate | H18Na2O12Si | CID 61639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Na2SiO3 · 9H2O with Density 2.61 G/cm3 pH 11.5 - 12.5 and Crystal Water 54% for sale – this compound manufacturer from china (121984343). [silicatefactory.sell.everychina.com]

- 3. pandamaterial.com [pandamaterial.com]

- 4. This compound | 13517-24-3 [chemicalbook.com]

- 5. petro-kavir.com [petro-kavir.com]

- 6. This compound, 44-47.5% total solids 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 7. Sodium Meta Silicate 9h2o - White Crystalline Powder, Na2sio3â·9h2o, Density: 1.75 G/cmâ³, Ph: 12-13, >99% Purity, Water Soluble, Versatile Use, High Purity, Easy To Use at Best Price in Ahmedabad | Patel Chem Tech Industries [tradeindia.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. Sodium silicate - Sciencemadness Wiki [sciencemadness.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. youtube.com [youtube.com]

- 13. Sodium metasilicate - Wikipedia [en.wikipedia.org]

- 14. SODIUM METASILICATE - Ataman Kimya [atamanchemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Sodium Metasilicate Nonahydrate (CAS: 13517-24-3)

This technical guide provides a comprehensive overview of the properties, safety information, and experimental protocols related to sodium metasilicate (B1246114) nonahydrate. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Physicochemical Properties

Sodium metasilicate nonahydrate is a hydrated salt of silicic acid. It is a white, crystalline, or granular powder that is highly soluble in water, producing a strongly alkaline solution.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Na₂SiO₃·9H₂O | [1][2] |

| CAS Number | 13517-24-3 | [1][2] |

| Molecular Weight | 284.20 g/mol | [2] |

| Appearance | White, colorless crystals or fine powder | [1] |

| Odor | Odorless | [1] |

| Melting Point | ~48°C - 72°C (decomposes) | [1][3] |

| Solubility | Highly soluble in water | [1][4] |

| pH (1% solution) | Strongly alkaline | [1] |

| Density | 2.614 g/cm³ (for anhydrous) | [5] |

Safety and Hazard Information

This compound is classified as a corrosive substance and requires careful handling to avoid severe skin burns and eye damage.[2][6] It is also known to cause respiratory irritation.[2][7]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H314 | Causes severe skin burns and eye damage | [2] |

| H335 | May cause respiratory irritation | [2][7] | |

| H290 | May be corrosive to metals | [6][8] | |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2] | |

| P310 | Immediately call a POISON CENTER or doctor/physician | [2] |

Experimental Protocols

The following are representative methodologies for determining key physicochemical properties of this compound, based on standard laboratory practices and OECD guidelines.

Determination of Melting Point

Principle: This protocol is based on the capillary method, a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2°C per minute.

-

The temperature at which the substance begins to melt (onset of liquefaction) and the temperature at which it is completely liquid are recorded. Due to decomposition, the melting point may be observed as a range.

-

-

Data Analysis: The melting point is reported as a range from the onset to the completion of melting.

Determination of pH of an Aqueous Solution

Principle: This protocol describes the potentiometric measurement of the pH of a 1% (w/v) aqueous solution of this compound using a calibrated pH meter.

Methodology:

-

Solution Preparation: 1.0 g of this compound is accurately weighed and dissolved in deionized water in a 100 mL volumetric flask. The solution is made up to the mark with deionized water and mixed thoroughly.

-

Apparatus: A pH meter with a glass electrode, calibrated using standard buffer solutions (e.g., pH 7, 10, and 12).

-

Procedure:

-

The pH meter is calibrated according to the manufacturer's instructions.

-

The electrode is rinsed with deionized water and then with a small portion of the sample solution.

-

The electrode is immersed in the 1% this compound solution, and the pH reading is allowed to stabilize.

-

The stable pH value is recorded.

-

-

Data Analysis: The pH of the solution is reported to two decimal places.

Determination of Aqueous Solubility

Principle: This protocol is based on a dynamic method for determining the solubility of a substance in water at a specific temperature.

Methodology:

-

Apparatus: A thermostatically controlled water bath with a magnetic stirrer, a quartz vessel, and a calibrated thermometer.

-

Procedure:

-

A known volume of deionized water is placed in the quartz vessel and allowed to reach thermal equilibrium in the water bath at the desired temperature (e.g., 25°C).

-

This compound is added to the water in small, pre-weighed increments while stirring continuously.

-

The additions are continued until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

The total mass of the dissolved solid is recorded.

-

-

Data Analysis: The solubility is calculated and expressed as grams of solute per 100 grams of solvent ( g/100 g H₂O).

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of corrosive solids like this compound.

Caption: A workflow diagram for the safe handling and storage of corrosive solids.

Applications

This compound is a versatile chemical with a wide range of industrial applications, including:

-

Detergents and Cleaning Products: It acts as a powerful cleaning agent and degreaser due to its high alkalinity.[1][4]

-

Ceramics: It is used as a deflocculant in ceramic slips to reduce viscosity.

-

Construction: It is utilized as a binder in cements and other construction materials.[9]

-

Pulp and Paper Industry: It is employed in the de-inking of recycled paper and as a bleaching aid.

-

Textile Processing: It is used as a scouring and bleaching agent.[4]

Reactivity and Stability

This compound is stable under normal conditions.[1] However, it is a hygroscopic substance and will absorb moisture from the air. It is incompatible with strong acids, with which it can react exothermically.[10] Contact with certain metals may produce flammable hydrogen gas. When heated to decomposition, it may emit toxic fumes of sodium oxide and silicon oxides.[8]

References

- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sodium silicate nonahydrate | H18Na2O12Si | CID 61639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 5. oecd.org [oecd.org]

- 6. search.library.brandeis.edu [search.library.brandeis.edu]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. Sodium metasilicate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Sodium Metasilicate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O). It details the expected thermal decomposition behavior, presents quantitative data in a structured format, outlines a typical experimental protocol, and illustrates the key processes through detailed diagrams. This document is intended to serve as a valuable resource for professionals requiring a thorough understanding of the thermal properties of this hydrated compound.

Introduction to the Thermal Properties of Sodium Metasilicate Nonahydrate

This compound is a crystalline solid containing nine molecules of water of hydration. The molecular formula is Na₂SiO₃·9H₂O, and it has a molecular weight of approximately 284.20 g/mol .[1][2][3] The water molecules are bound within the crystal lattice and can be removed through the application of heat. Thermogravimetric analysis is a critical technique for characterizing this process, providing quantitative information about the temperature ranges of dehydration and the corresponding mass losses.

The thermal decomposition of this compound is primarily characterized by the loss of its water of hydration in a multi-step process. Upon heating, the compound undergoes dehydration, releasing its nine water molecules, followed by the eventual decomposition of the anhydrous sodium metasilicate at much higher temperatures. Understanding these thermal events is crucial for applications where the material may be exposed to elevated temperatures.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of this compound as determined by TGA reveals a significant weight loss corresponding to the removal of water of hydration. The theoretical percentage of water in Na₂SiO₃·9H₂O is approximately 57.0%. This is calculated as follows:

(Molecular Weight of 9 H₂O / Molecular Weight of Na₂SiO₃·9H₂O) * 100 = (162.14 / 284.20) * 100 ≈ 57.0%

Experimental TGA data for pure this compound shows a major weight loss event that aligns with this theoretical value, occurring primarily between ambient temperature and approximately 300°C.[4][5] More detailed analysis suggests a stepwise dehydration process.

Table 1: Summary of Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Decomposition Stage | Chemical Transformation | Theoretical Weight Loss (%) | Observed Weight Loss (%) |

| ~50 - 200 | Primary Dehydration | Na₂SiO₃·9H₂O → Na₂SiO₃ + 9H₂O | 57.0% | ~53-57% |

| 150 - 300 | Intermediate Dehydration | Stepwise loss of water molecules | - | - |

| > 700 | Anhydrous Decomposition | Decomposition of Na₂SiO₃ | Variable | Minor |

Note: The observed weight loss is based on interpretation of available TGA curves.[4][5] Some sources indicate a distinct loss of two water molecules around 170-175°C.[6]

Experimental Protocol for TGA of this compound

The following protocol outlines a standard procedure for conducting a thermogravimetric analysis of this compound.

3.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas for inert atmosphere

-

Analytical balance (for sample preparation)

-

Alumina or platinum sample pans

3.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA sample pan.

-

Record the exact sample weight.

3.3. TGA Instrument Parameters

-

Purge Gas: Set the flow rate of the inert purge gas (nitrogen or argon) to 20-50 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the furnace at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution of thermal events and analysis time.

-

-

Data Acquisition: Record the sample weight as a function of temperature.

3.4. Post-Analysis

-

Analyze the resulting TGA curve (weight % vs. temperature).

-

Determine the onset and end temperatures of each weight loss step.

-

Calculate the percentage weight loss for each step.

-

If available, analyze the derivative of the TGA curve (DTG curve) to more accurately identify the temperatures of maximum weight loss rate for each step.

Visualization of Processes

4.1. Thermal Decomposition Pathway

The following diagram illustrates the stepwise thermal decomposition of this compound as elucidated by TGA.

Caption: Stepwise thermal decomposition of this compound.

4.2. Experimental Workflow

This diagram outlines the logical flow of the experimental protocol for the TGA of this compound.

Caption: Experimental workflow for thermogravimetric analysis.

Conclusion

This technical guide has provided a detailed examination of the thermogravimetric analysis of this compound. The primary thermal event is the loss of its nine molecules of water of hydration, which accounts for a significant weight loss of approximately 57.0% and occurs in a stepwise manner, predominantly between 50°C and 300°C. The provided experimental protocol offers a standardized method for obtaining reliable and reproducible TGA data for this compound. The illustrative diagrams of the decomposition pathway and experimental workflow serve to clarify these complex processes for researchers, scientists, and drug development professionals. A thorough understanding of the thermal behavior of this compound is essential for its effective and safe use in various scientific and industrial applications.

References

An In-depth Technical Guide to the Shelf Life and Stability of Sodium Metasilicate Nonahydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O) is a highly hygroscopic and alkaline crystalline solid that finds application in various scientific and industrial fields. Its stability is of paramount importance when used in research and development, particularly in pharmaceutical formulations where chemical integrity is critical. This guide provides a comprehensive technical overview of the shelf life, stability, and degradation of sodium metasilicate nonahydrate. The primary degradation pathway involves deliquescence upon exposure to atmospheric moisture, followed by a reaction with carbon dioxide to form sodium carbonate and silicic acid, ultimately leading to a loss of potency and changes in physical properties. This document outlines the key factors influencing its stability, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its stability. Key properties are summarized in Table 1. The presence of nine molecules of water of hydration makes the compound particularly susceptible to environmental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Na₂SiO₃·9H₂O | [1] |

| Molecular Weight | 284.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder or granules | [2] |

| Melting Point | ~48 °C | [3] |

| Solubility | Readily soluble in water | [4] |

| pH of Aqueous Solution | Highly alkaline ( >12 for a 3% solution) | [4] |